IT1t is a small-molecule antagonist specifically targeting the CXC chemokine receptor type 4 (CXCR4). Originally developed as part of a class of isothiourea compounds, IT1t has demonstrated high potency and selectivity against CXCR4, with an inhibition constant (IC50) of approximately 0.198 nM, making it one of the most effective antagonists for this receptor . The compound's unique binding characteristics allow for potential modifications that can enhance its utility in various scientific applications, including cancer therapy and HIV research.
The initial discovery and characterization of IT1t were reported by Thoma et al. in 2008, who identified its potential as a CXCR4 antagonist. Subsequent studies have further elucidated its structural properties and biological activities . The compound is synthesized from commercially available precursors, primarily involving 4,4-dimethyl-2-imidazolidinethione as a starting material .
IT1t belongs to the category of isothiourea compounds and functions as a selective antagonist of the CXCR4 receptor. This receptor plays a crucial role in various physiological processes, including immune response and cell migration, making IT1t significant in therapeutic contexts.
The synthesis of IT1t involves several chemical reactions that convert basic starting materials into the final product. The process typically follows a two-step reaction sequence:
The synthesis can be described in detail as follows:
The molecular structure of IT1t features a complex arrangement that includes two cyclohexane rings and an isothiourea moiety. This configuration allows for specific interactions with the CXCR4 receptor, particularly through hydrophobic interactions and salt bridges with key amino acids within the binding pocket .
The structural elucidation has been supported by X-ray crystallography studies that reveal how IT1t binds within the orthosteric site of CXCR4. Notably, modifications to its structure can potentially enhance its affinity without compromising receptor interaction .
IT1t participates in various chemical reactions relevant to its function as a receptor antagonist. Key reactions include:
The binding kinetics of IT1t have been analyzed using radioligand binding assays, which confirm its high affinity for CXCR4 compared to other known antagonists like AMD3100 .
IT1t acts primarily as an inverse agonist at CXCR4, meaning it not only blocks the receptor's activation by endogenous ligands but also reduces baseline signaling activity. This mechanism is crucial in therapeutic contexts where modulation of receptor activity can influence disease progression .
Studies indicate that IT1t effectively reduces CXCR4-mediated signaling pathways by approximately 25%, demonstrating its capability to alter receptor dynamics significantly .
Relevant data on these properties are essential for understanding how IT1t can be handled in laboratory settings and its potential applications in drug development.
IT1t has significant scientific applications due to its role as a CXCR4 antagonist:
CXCR4 (C-X-C chemokine receptor type 4) is a class A G protein-coupled receptor (GPCR) that binds exclusively to its endogenous ligand CXCL12 (stromal cell-derived factor-1). This receptor-ligand pair regulates fundamental physiological processes, including:
In pathological contexts, CXCR4 signaling becomes dysregulated through multiple mechanisms:
Table 1: Diseases Associated with CXCR4 Dysregulation
Disease Category | Specific Conditions | Pathogenic Role of CXCR4 |
---|---|---|
Cancer | Breast, pancreatic, ovarian cancers | Mediates metastasis to CXCL12-rich organs (bone, lung, liver); enriches cancer stem cell populations [5] [7] |
Immune Disorders | WHIM syndrome (warts, hypogammaglobulinemia, infections, myelokathexis) | Gain-of-function mutations enhance receptor signaling [9] |
Inflammatory Diseases | Rheumatoid arthritis, lupus | Recruits immune cells to inflammatory sites [2] [6] |
Liver Pathologies | Fibrosis, hepatocellular carcinoma | Activates hepatic stellate cells and promotes tumor angiogenesis [6] |
Higher-order oligomerization of CXCR4 modulates its signaling output. Recent cryo-EM structures reveal that CXCR4 forms functional dimers, trimers, and tetramers in cell membranes. These oligomeric states influence the receptor’s sensitivity to chemokine gradients and its coupling efficiency to G-proteins [9]. In WHIM syndrome, hyperactive mutants exhibit enhanced oligomerization, leading to prolonged Gi signaling and defective leukocyte egress from bone marrow [9].
IT1t (1,3-Di-(1H-1,2,3-triazol-4-yl)-propan-2-ol) emerged from targeted drug discovery efforts aimed at inhibiting CXCR4 for therapeutic applications. Key milestones include:
Table 2: Evolution of CXCR4 Antagonist Chemotypes
Compound Class | Representatives | Advantages of IT1t |
---|---|---|
Bicyclams | AMD3100 (Plerixafor) | Higher selectivity for CXCR4; lacks AMD3100’s cardiac toxicity risk [1] |
Peptides | T140, Motixafortide | Oral bioavailability; resistance to proteolytic degradation [1] [4] |
Quinazolinones | AMD11070 | Enhanced binding affinity (IT1t Kd = 1.6 nM vs. AMD11070 Kd = 8.9 nM) [4] |
Pharmacological profiling confirms IT1t’s nanomolar potency (IC50 = 19.2 nM in calcium flux assays) and target specificity. Unlike AMD3100, which also antagonizes ACKR3/CXCR7, IT1t shows >100-fold selectivity for CXCR4 over related chemokine receptors [4]. Functional assays demonstrate its efficacy in blocking CXCL12-induced:
The molecular basis of IT1t’s antagonism was elucidated through high-resolution structural biology:
Table 3: Orthosteric vs. Allosteric CXCR4 Inhibitors
Parameter | Orthosteric Inhibitors (IT1t) | Allosteric Inhibitors (e.g., Isothioureas) |
---|---|---|
Binding Site | Transmembrane cavity | Extracellular loops or membrane-proximal regions |
Effect on CXCL12 Binding | Competitive displacement | Non-competitive; modulates chemokine affinity |
Functional Impact | Blocks all Gi signaling | Biased antagonism (e.g., inhibits β-arrestin recruitment but not calcium flux) |
Structural Evidence | Cryo-EM structures with defined electron density in TM bundle [9] | Molecular dynamics simulations suggesting extracellular docking [4] |
IT1t’s structural insights extend beyond direct antagonism:
These properties make IT1t a critical pharmacological tool for probing CXCR4’s signaling mechanisms and a template for next-generation antagonists with optimized drug-like properties.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7